2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is a chemical compound with the molecular formula and a molecular weight of 251.76 g/mol. This compound is classified as a benzonitrile derivative and features a piperazine moiety, indicating its potential relevance in medicinal chemistry and biological research. The compound is often utilized as a building block in the synthesis of more complex molecules and has applications in various scientific fields, including chemistry, biology, and medicine.
The synthesis of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride typically involves the reaction of 2-chloromethylbenzonitrile with 2-methylpiperazine. The reaction conditions are carefully controlled to optimize yield and purity. Common methods employed include:
In industrial settings, these synthetic routes are scaled up while maintaining safety and efficiency.
The molecular structure of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride can be represented as follows:
The structure features a benzonitrile core with a piperazine ring substituted at one end. This configuration contributes to its chemical reactivity and biological activity.
2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride is capable of undergoing several types of chemical reactions:
The specific reagents and conditions for these reactions are crucial for achieving desired products and understanding the compound's reactivity profile .
The mechanism of action for 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride involves its interaction with specific molecular targets within biological systems. The compound's piperazine moiety allows it to engage with various receptors or enzymes, potentially influencing signaling pathways or metabolic processes. Research into its specific interactions is ongoing, with studies exploring its therapeutic effects and roles in drug development .
The physical and chemical properties of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride are important for understanding its behavior in various environments:
These properties influence its application in laboratory settings and industrial processes .
The applications of 2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride span multiple scientific disciplines:
Piperazine ranks among the most extensively utilized nitrogen-containing heterocycles in medicinal chemistry, prized for its favorable hydrogen-bonding capacity, conformational adaptability, and balanced basicity (pKa ~9.5), which enhance aqueous solubility of drug candidates. Analysis of FDA-approved small molecules (2012–2023) reveals 36 drugs incorporating piperazine as a core structural element, with anticancer agents constituting 41.7% (15/36) of this cohort. These drugs frequently target kinases, G-protein-coupled receptors (GPCRs), and epigenetic regulators. Metabolism predominantly involves CYP3A4 oxidation, with fecal excretion dominating elimination pathways. Stereochemistry remains a critical design consideration—approximately 25% of piperazine-containing drugs (9/36) possess chiral centers influencing target affinity and metabolic stability [3] [5].
Table 1: Comparative Analysis of Piperazine-Based Drugs (2012-2023)
Pharmacological Class | Number of Drugs | Primary Metabolic Pathway | Excretion Route |
---|---|---|---|
Anticancer Agents | 15 | CYP3A4 Oxidation | Fecal |
CNS Therapeutics | 8 | CYP2D6/CYP3A4 | Renal/Fecal |
Antimicrobials | 7 | Glucuronidation | Renal |
Cardiovascular Agents | 6 | CYP3A4/Esterases | Renal |
The 2-methylpiperazine variant within our target compound introduces a chiral center and modulated basicity compared to unsubstituted piperazine. The methyl substituent adopts a preferential equatorial conformation to minimize 1,3-diaxial interactions, subtly influencing the topology of the binding pocket. This stereoelectronic tuning enhances selectivity for targets with hydrophobic subpockets while retaining favorable solubility profiles via salt formation—properties leveraged in kinase inhibitors and immune checkpoint modulators [2].
While proteolysis-targeting chimeras (PROTACs) and molecular glues dominate targeted protein degradation (TPD) research, heterobifunctional degraders increasingly incorporate piperazine-benzonitrile hybrids due to their precise spatial geometry and ternary complex stabilization capabilities. The benzonitrile moiety exhibits dual functionality: its nitrile group (-C≡N) engages in hydrogen bonding with protein backbone amides (bond distances: 2.9–3.2 Å), while the aromatic system facilitates π-stacking with hydrophobic residues. These interactions stabilize the E3 ligase-substrate complex, enhancing ubiquitination efficiency. Molecular modeling indicates the methylpiperazine’s protonatable nitrogen (pKa ~8.5) forms salt bridges with aspartate/glutamate residues in cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases, positioning it as a versatile warhead for CRBN-recruiting degraders [6].
The methylene linker (-CH₂-) in 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride provides critical conformational freedom (rotation barrier: ~2.5 kcal/mol), enabling adaptive binding during ternary complex formation. This flexibility contrasts with rigid acetylene linkers, potentially reducing entropic penalties upon ligase binding—a hypothesis supported by enhanced degradation efficiency observed in PROTACs incorporating analogous flexible spacers [6] [9].
The benzonitrile-piperazine pharmacophore demonstrates exceptional versatility across therapeutic domains, functioning as a kinase hinge-binder, GPCR modulator, and allosteric protein interaction disruptor. Within 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride, three regions govern bioactivity:
Table 2: Structural and Functional Attributes of Benzonitrile-Piperazine Hybrids
Structural Element | Key Interactions | Biological Targets | Therapeutic Applications |
---|---|---|---|
Benzonitrile (-C≡N) | H-bonding with Thr123/Tyr56 (PD-L1) | PD-1/PD-L1 axis | Immuno-oncology |
Dipole-dipole with kinase hinge regions | ALK2, TGF-βR1 | Anticancer agents | |
2-Methylpiperazine | Salt bridge with Asp/Glu residues | E3 ubiquitin ligases | Targeted protein degradation |
Hydrophobic pocket occupancy | GPCR allosteric sites | CNS disorders | |
Methylene Linker (-CH₂-) | Conformational adaptability | Protein-protein interfaces | Disruption of complex formation |
Synthetic methodologies for this scaffold emphasize reductive amination as the pivotal step:
Notably, the closely related analogue 2-[(4-methylpiperazin-1-yl)methyl]benzonitrile (CAS: 864069-00-1) functions as a key impurity in imatinib synthesis, underscoring the pharmacophore’s relevance in tyrosine kinase inhibitor development. Modifications at the piperazine 4-position versus 2-position significantly alter target specificity—4-methyl derivatives favor Abl kinase inhibition, while 2-methyl variants exhibit enhanced selectivity for ALK2 and immune checkpoints [7] [9].
Despite promising attributes, critical knowledge gaps impede the full exploitation of 2-((2-methylpiperazin-1-yl)methyl)benzonitrile hydrochloride:
Table 3: Research Priorities and Methodological Approaches
Knowledge Gap | Research Priority | Proposed Methodology |
---|---|---|
Stereochemistry-activity relationship | Enantiomeric resolution & evaluation | Chiral HPLC separation; X-ray crystallography |
In vivo pharmacokinetics | Brain penetrance assessment | LC-MS/MS in plasma/brain homogenates (mice) |
Metabolic stability | CYP-mediated demethylation profiling | Human liver microsomes + CYP isoform inhibitors |
Solubility-bioavailability balance | Salt form optimization | Mesylate/ethanedisulfonate salt screening |
The scaffold’s potential extends beyond current applications. Unexplored opportunities include:
Concluding Remarks
2-((2-Methylpiperazin-1-yl)methyl)benzonitrile hydrochloride embodies the evolution of rational pharmacophore hybridization in medicinal chemistry. Its structural duality—combining target-binding precision (benzonitrile) with pharmacokinetic optimization (methylpiperazine)—positions it as a versatile scaffold for addressing unmet therapeutic needs. Future research must address stereochemical, metabolic, and formulation limitations while expanding into novel therapeutic modalities like targeted degradation. As synthetic methodologies advance and in vivo validation accrues, this compound class promises to yield clinical candidates spanning oncology, immunology, and infectious diseases.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: